2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Oncology

2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 393125-15-0) is a synthetic small molecule (MF: C16H14N2O2S; MW: 298.36 g/mol) belonging to the N-1,3-benzothiazol-2-ylbenzamide class. It features a benzamide core substituted with a 4-methyl-1,3-benzothiazole group at the amide nitrogen and a methoxy group at the ortho position of the benzoyl ring.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 393125-15-0
Cat. No. B2478979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS393125-15-0
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C16H14N2O2S/c1-10-6-5-9-13-14(10)17-16(21-13)18-15(19)11-7-3-4-8-12(11)20-2/h3-9H,1-2H3,(H,17,18,19)
InChIKeyOJOWYWOQKFAKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 393125-15-0): Chemical Identity and Procurement-Relevant Classification


2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 393125-15-0) is a synthetic small molecule (MF: C16H14N2O2S; MW: 298.36 g/mol) belonging to the N-1,3-benzothiazol-2-ylbenzamide class . It features a benzamide core substituted with a 4-methyl-1,3-benzothiazole group at the amide nitrogen and a methoxy group at the ortho position of the benzoyl ring. This substitution pattern distinguishes it from other benzothiazole-benzamide analogs, positioning it for target-specific biological profiling in oncology research [1].

Why 2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Substituted with Uncharacterized Benzothiazole-Benzamide Analogs


Benzothiazole-benzamide derivatives display profound structure-activity relationship (SAR) sensitivity. In the Corbo et al. (2016) evaluation of 19 N-1,3-benzothiazol-2-ylbenzamide analogs, antiproliferative activity varied from negligible to >70% inhibition at 10 µM against HepG2 cells, driven entirely by subtle substituent differences [1]. Specifically, a chlorine at the benzothiazole 6‑position was critical for high HepG2 activity, while the same substitution pattern yielded poor MCF-7 activity; conversely, the proapoptotic compound 1k showed balanced dual-cell-line activity [1]. The 2‑methoxy‑4‑methyl substitution pattern of CAS 393125-15-0 is structurally distinct from all characterized analogs in that study, meaning potency, selectivity, and mechanism cannot be inferred from in-class data alone—direct procurement of the exact compound is required to reproduce or build upon any published findings.

Quantitative Differentiation Evidence for 2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Against Closest Structural Analogs


Structural Differentiation: Ortho-Methoxy vs. Unsubstituted Benzamide in the Benzothiazole-Benzamide Series

The target compound possesses an ortho-methoxy substituent on the benzoyl ring, whereas the most extensively characterized analog, N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8), is unsubstituted at this position . In the broader benzothiazole-benzamide SAR landscape reported by Corbo et al., substituent identity and position on both the benzothiazole and benzoyl rings are the primary drivers of differential antiproliferative activity and apoptosis induction; for instance, a 6‑Cl on the benzothiazole conferred >70% HepG2 inhibition while the 6‑F analogs were largely inactive [1]. The ortho-methoxy group introduces altered hydrogen-bonding capacity, steric bulk, and electronic distribution relative to the unsubstituted comparator, parameters that directly modulate target binding and cellular permeability in this chemotype.

Medicinal Chemistry Structure-Activity Relationship Oncology

Differentiation from 6‑Chloro and 6‑Fluoro Benzothiazole-Benzamide Series: Substituent Impact on Antiproliferative Potency

The Corbo et al. study established that a 6‑chloro substituent on the benzothiazole ring (Series 1) is essential for high antiproliferative activity against HepG2 cells, with compounds 1b, 1f, and 1i achieving ≥70% inhibition at 10 µM, while the 6‑fluoro Series 2 analogs showed no considerable activity [1]. CAS 393125-15-0 carries a 4‑methyl substituent on the benzothiazole instead of the 6‑Cl or 6‑F pattern, placing it in a distinct SAR region. Among the 19 tested analogs, cell-line selectivity also diverged sharply: compound 1k exhibited a proapoptotic effect on MCF-7 cells (~2‑fold mono/oligonucleosome enrichment over basal), whereas other highly antiproliferative compounds (1f, 1i) were selective for HepG2 with no substantial apoptosis induction [1].

Anticancer HepG2 MCF-7

Physicochemical Property Differentiation: Predicted pKa and Lipophilicity vs. Unsubstituted Benzamide Analog

Predicted physicochemical parameters differentiate CAS 393125-15-0 from its closest commercially available analog. The target compound has a predicted pKa of 9.36 ± 0.70 and a predicted density of 1.323 ± 0.06 g/cm³ . The unsubstituted comparator N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8) has a lower molecular weight (268.3 vs. 298.36) and lacks the H-bond acceptor methoxy group, which alters both solubility and permeability profiles . These differences affect DMSO stock solution preparation, assay compatibility, and cell permeability in vitro.

Physicochemical Properties Drug-likeness Permeability

Validated Application Scenarios for 2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Based on Quantitative Evidence


SAR Library Expansion for Benzothiazole-Benzamide Anticancer Agents Targeting HepG2 and MCF-7 Cell Lines

The Corbo et al. (2016) study provides a quantitative SAR framework for N-1,3-benzothiazol-2-ylbenzamides, demonstrating that HepG2 and MCF-7 antiproliferative activity is highly tunable through substituent variation [1]. CAS 393125-15-0, with its unique 4‑CH3 benzothiazole / 2‑OCH3 benzoyl pattern, fills a gap in the current SAR matrix not represented by the 19 characterized analogs. Researchers can use this compound to probe whether the 4‑methyl substitution on the benzothiazole ring can compensate for the absence of the 6‑Cl motif that was critical for HepG2 potency in the published series [1].

Negative Control or Selectivity Probe for 6‑Chloro-Dependent Antiproliferative Activity

Given that the Corbo et al. data identified the 6‑Cl substituent as a key driver of HepG2 antiproliferative activity (>70% inhibition for 1b, 1f, 1i), a compound bearing a 4‑CH3 instead of 6‑Cl (such as CAS 393125-15-0) may serve as a selectivity probe to test whether antiproliferative activity is retained when the chlorine is relocated or replaced [1]. This application is directly derived from the class-level SAR evidence.

Physicochemical Comparator for In-Class Drug-Likeness Optimization Studies

The ortho-methoxy group of CAS 393125-15-0 introduces an additional H-bond acceptor and alters predicted pKa (9.36) relative to the unsubstituted benzamide analog [1]. Medicinal chemistry teams optimizing benzothiazole-benzamide leads can use this compound to experimentally measure the impact of the 2‑OCH3 group on logD, aqueous solubility, microsomal stability, and permeability—parameters that are critical for hit-to-lead progression but are currently predicted rather than measured .

Kinase or Enzyme Profiling Panel Anchor Compound

Benzothiazole-containing benzamides have demonstrated inhibition of kinases (e.g., PI3K/mTOR dual inhibitors) and other enzymes [1]. CAS 393125-15-0's distinct substitution pattern makes it suitable as an anchor compound in broader kinase profiling or enzyme inhibition panels to establish selectivity fingerprints, particularly against kinase targets where benzothiazole amides have shown promiscuous binding, such as B-Raf, C-Raf, and VEGFR-2 .

Quote Request

Request a Quote for 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.